molecular formula C16H19NO3S B2685441 N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide CAS No. 667911-75-3

N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2685441
CAS RN: 667911-75-3
M. Wt: 305.39
InChI Key: XVUNRWYNNAVEIQ-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide” is a complex organic compound. It contains a biphenyl group, which is two benzene rings connected by a single bond, a sulfonamide group, which is a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, and a methoxyethyl group, which is an ether derived from methanol and ethanol .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl group could potentially introduce steric hindrance and affect the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonamide group could potentially make this compound reactive towards bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Antitumor Applications

Sulfonamide compounds, including N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, have been evaluated for their antitumor properties. High-density oligonucleotide microarray analysis has been used to characterize antitumor sulfonamides based on gene expression changes, highlighting the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor activity. This approach has provided insights into the molecular mechanisms of action of these compounds in cancer treatment (Owa et al., 2002).

Antibiotic Degradation

Research on sulfonamide antibiotics, which are known for their persistence in the environment and potential for promoting antibiotic resistance, has identified microbial strategies for their degradation. Studies have shown that certain Microbacterium species can degrade sulfonamides through ipso-hydroxylation followed by fragmentation, highlighting a novel pathway for eliminating these compounds from the environment (Ricken et al., 2013).

Drug Metabolism

The application of biocatalysis to drug metabolism has been demonstrated through the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach enables the production of significant amounts of drug metabolites, facilitating their structural characterization and supporting clinical investigations (Zmijewski et al., 2006).

Antimicrobial Activities

Sulfonamides, including N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide, possess broad antimicrobial activities against pathogenic strains of both gram-positive and gram-negative bacteria. These compounds have been effective in treating various infectious diseases, such as malaria, urinary tract infections, and respiratory tract infections. Novel sulfonamides have shown good antimicrobial activities in experimental studies (Ahmad & Farrukh, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some biphenyl derivatives have been studied for their potential use in cancer immunotherapy .

Safety and Hazards

As with any chemical compound, handling “N-(2-methoxyethyl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide” would require appropriate safety measures. This could include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for this compound could be vast and would depend on its properties and potential applications. For instance, biphenyl derivatives are being explored for their potential use in various fields, including medicine and materials science .

properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-13-3-5-14(6-4-13)15-7-9-16(10-8-15)21(18,19)17-11-12-20-2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUNRWYNNAVEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide

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